molecular formula C11H14BrNO B1617444 4-(bromomethyl)-N-propan-2-ylbenzamide CAS No. 64580-41-2

4-(bromomethyl)-N-propan-2-ylbenzamide

Cat. No.: B1617444
CAS No.: 64580-41-2
M. Wt: 256.14 g/mol
InChI Key: CSIBQQXQVWSHML-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-N-propan-2-ylbenzamide (CAS: 64580-41-2) is a brominated benzamide derivative characterized by a benzamide core substituted with a bromomethyl group at the para position and an isopropylamine (propan-2-yl) group attached to the amide nitrogen. This compound is primarily utilized in industrial and scientific research, particularly in synthetic organic chemistry, where the bromomethyl group serves as a reactive site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) . Its high purity (100%) and stability under controlled conditions make it suitable for precision applications in material science and pharmaceutical intermediates .

Properties

CAS No.

64580-41-2

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

4-(bromomethyl)-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H14BrNO/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

CSIBQQXQVWSHML-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CBr

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CBr

Other CAS No.

64580-41-2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Features References
4-(Bromomethyl)-N-propan-2-ylbenzamide Bromomethyl, N-propan-2-yl Reactive bromomethyl group; used in alkylation and cross-coupling reactions
N-(2-Nitrophenyl)-4-bromo-benzamide Bromo, N-2-nitrophenyl Nitro group enhances electron-withdrawing effects; crystalline stability
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Bromo, N-4-methoxy-2-nitrophenyl Methoxy group improves solubility; used in crystallography studies
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo, fluoro, chloro, trifluoropropyl Fluorinated groups increase lipophilicity; high synthetic yield (90%)
N-(2,2-Diphenylethyl)-4-nitrobenzamide Nitro, N-2,2-diphenylethyl Bulky diphenylethyl group may hinder reactivity; used in pharmaceutical studies

Key Observations :

  • Electron Effects : Nitro and methoxy substituents (e.g., in 4MNB) alter electron density, affecting reactivity and intermolecular interactions .
  • Reactivity : The bromomethyl group in the target compound enables facile alkylation, unlike analogs with stable substituents (e.g., nitro or methoxy) .
  • Synthetic Efficiency : Fluorinated derivatives (e.g., ) achieve high yields (90%) due to optimized coupling reactions between benzoyl chlorides and anilines .

Crystallographic and Physical Properties

  • Crystallography : N-(2-Nitrophenyl)-4-bromo-benzamide exhibits two molecules per asymmetric unit, with a mean σ(C–C) bond length of 0.006 Å and an R factor of 0.049, indicating high structural precision . In contrast, 4MNB displays similar accuracy but with additional methoxy-induced hydrogen bonding .
  • Thermal Stability : Fluorinated analogs () likely exhibit enhanced thermal stability due to strong C–F bonds, though specific data are unavailable in the provided evidence.

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